4,4-Difluorocycloheptane-1-carboxylic acid
CAS No.: 2247102-30-1
Cat. No.: VC4962159
Molecular Formula: C8H12F2O2
Molecular Weight: 178.179
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2247102-30-1 |
|---|---|
| Molecular Formula | C8H12F2O2 |
| Molecular Weight | 178.179 |
| IUPAC Name | 4,4-difluorocycloheptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H12F2O2/c9-8(10)4-1-2-6(3-5-8)7(11)12/h6H,1-5H2,(H,11,12) |
| Standard InChI Key | GAHFMPOQHGQMNR-UHFFFAOYSA-N |
| SMILES | C1CC(CCC(C1)(F)F)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4,4-Difluorocycloheptane-1-carboxylic acid (C₈H₁₂F₂O₂) consists of a cycloheptane backbone with fluorine atoms at the 4,4-positions and a carboxylic acid group at the 1-position. The cycloheptane ring introduces conformational flexibility compared to smaller cycloalkanes, potentially influencing its interactions in biological systems. The electronegative fluorine atoms alter electron distribution, enhancing stability and modulating acidity compared to non-fluorinated analogs .
Synthesis and Modification Strategies
Hydrolysis of Ester Precursors
The hydrolysis of ester precursors is a common route to fluorinated carboxylic acids. For example, ethyl 4,4-difluoro-1-methylcyclohexanecarboxylate undergoes basic hydrolysis (NaOH, THF/MeOH/H₂O, 70°C, 0.5 h) to afford the corresponding carboxylic acid . Applying similar conditions to a hypothetical ethyl 4,4-difluorocycloheptane-1-carboxylate precursor would likely yield 4,4-difluorocycloheptane-1-carboxylic acid. Key reaction parameters include:
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Temperature: 70°C to ensure complete ester cleavage.
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Solvent System: Tetrahydrofuran/methanol/water (10:1:1 ratio) balances solubility and reactivity.
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Workup: Acidification to pH 4 followed by ethyl acetate extraction isolates the product.
Physicochemical Properties
Calculated Properties
Using cyclohexane and cyclopentane analogs as benchmarks:
The larger cycloheptane ring increases molecular weight and slightly elevates LogP compared to cyclohexane analogs, suggesting enhanced lipophilicity for blood-brain barrier penetration .
Biological Activity and Transport Mechanisms
Amino Acid Transporter Interactions
Fluorinated cycloalkane carboxylic acids are substrates for amino acid transporters. For instance, 3,4-difluorocyclopentane-1-carboxylic acid derivatives show preferential uptake via system L (LAT1) and system ASC transporters in glioma and prostate cancer cells . Key findings from analogous compounds include:
Table 1. Transporter-Mediated Uptake of Fluorinated Cycloalkane Carboxylic Acids
| Compound | System L Inhibition (%) | System ASC Inhibition (%) | Tumor-to-Brain Ratio |
|---|---|---|---|
| trans-3,4-DFACPC | 83–94 | 53–83 | 2.8 |
| anti-cis-3,4-DFACPC | 78–89 | 48–76 | 3.5 |
| 4,4-Difluorocycloheptane-1-carboxylic Acid (Hypothetical) | ~85 (Predicted) | ~60 (Predicted) | 3.0–3.5 (Estimated) |
The hypothetical tumor-to-brain ratio for 4,4-difluorocycloheptane-1-carboxylic acid is extrapolated from cyclopentane and cyclohexane analogs, suggesting utility in neuroimaging.
Comparative Analysis with Related Compounds
Cyclohexane vs. Cycloheptane Derivatives
The cycloheptane variant’s increased flexibility may enhance transporter interactions but complicate synthesis due to ring strain.
Fluorination Position Impact
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